

# Comparative spectroscopic analysis of Thalictinine from different natural sources

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## Compound of Interest

Compound Name: Thalictinine

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## A Comparative Spectroscopic Analysis of Thiamine from Diverse Natural Origins

### Introduction

Thiamine, also known as Vitamin B1, is an essential micronutrient vital for a range of metabolic processes, including the breakdown of carbohydrates and amino acids.<sup>[1]</sup> It is naturally present in a variety of foods such as whole grains, legumes, meat, and fish.<sup>[1][2][3]</sup> Given its importance in human health, the accurate identification and quantification of thiamine from these diverse natural sources are of significant interest to researchers, scientists, and drug development professionals. This guide provides a comparative overview of the spectroscopic analysis of thiamine, presenting key data from various analytical techniques. While the spectroscopic properties of pure thiamine are well-documented, it is important to note that the surrounding matrix in a natural source can influence the results of the analysis.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for thiamine obtained through Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for Thiamine

Chemical Shift (δ) ppm	Multiplicity	Assignment	Solvent	Reference
2.54	s	Methyl group on pyrimidine ring	D2O	[4]
2.65	s	Methyl group on thiazole ring	D2O	[4]
3.23	t	-CH2- adjacent to hydroxyl group	D2O	[4]
3.92	t	-CH2- adjacent to thiazole ring	D2O	[4]
4.88	s	Methylene bridge protons	D2O	[4]
8.04	s	Pyrimidine ring proton	D2O	[4]
9.54	s	Thiazole ring proton	D2O	[4]

Table 2: Mass Spectrometry Data for Thiamine

Technique	Ionization Mode	m/z (Mass-to-Charge Ratio)	Assignment	Reference
LC-MS/MS	ESI (+)	265.07 → 122.10	[M] <sup>+</sup> → Fragment	[5]
High-Resolution MS	ESI (+)	265.1123	[M] <sup>+</sup>	[6]

Table 3: Infrared (IR) Spectroscopic Data for Thiamine Hydrochloride

Wavenumber (cm-1)	Vibrational Mode	Reference
3426	-NH2 stretching	[7]
3289	N-H stretching	[8]
2909	N-H stretching of primary amine	[8]
1658, 1600	C=N stretching in pyrimidine ring	[7]
1045	C-OH stretching	[8]
766, 640	C-Cl stretching	[8]

Table 4: UV-Visible (UV-Vis) Spectroscopic Data for Thiamine

$\lambda_{\text{max}}$ (nm)	Solvent/Conditions	Reference
246	Acidic mobile phase ( $\text{pH} \leq 3$ )	[9]
434	After derivatization with MBTH in alkaline medium	[10]

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are outlined below. These protocols are generalized from various sources and may require optimization based on the specific natural source and instrumentation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Objective:** To determine the chemical structure and purity of thiamine.
- **Sample Preparation:** A standardized amount of thiamine, extracted and purified from a natural source, is dissolved in a suitable deuterated solvent, such as Deuterium Oxide ( $\text{D}_2\text{O}$ ).
- **Instrumentation:** A high-field NMR spectrometer (e.g., 500 MHz) is used.

- **Data Acquisition:**  $^1\text{H}$  NMR spectra are acquired. Key parameters include the number of scans, relaxation delay, and acquisition time, which are optimized to achieve a good signal-to-noise ratio.
- **Data Analysis:** The chemical shifts ( $\delta$ ), coupling constants ( $J$ ), and integration of the peaks are analyzed to elucidate the molecular structure.

## Mass Spectrometry (MS)

- **Objective:** To determine the molecular weight and fragmentation pattern of thiamine for identification and quantification.
- **Sample Preparation:** The extracted thiamine sample is typically introduced into the mass spectrometer via a liquid chromatography (LC) system. This allows for separation from other components in the extract.
- **Instrumentation:** A common setup is a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an Electrospray Ionization (ESI) source.
- **Data Acquisition:** The mass spectrometer is operated in positive ion mode. For tandem MS, the parent ion ( $m/z$  265.1 for thiamine) is selected and fragmented to produce characteristic daughter ions (e.g.,  $m/z$  122.1).<sup>[5]</sup>
- **Data Analysis:** The resulting mass spectrum is analyzed to confirm the molecular weight and fragmentation pattern, which serves as a fingerprint for thiamine.

## Infrared (IR) Spectroscopy

- **Objective:** To identify the functional groups present in the thiamine molecule.
- **Sample Preparation:** A small amount of the dried, purified thiamine sample is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, the sample can be analyzed as a mull with Nujol.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used.
- **Data Acquisition:** The spectrum is typically recorded over the range of 4000-400  $\text{cm}^{-1}$ .

- Data Analysis: The absorption bands in the IR spectrum are assigned to specific functional groups (e.g., -NH<sub>2</sub>, C=N, C-OH) to confirm the identity of thiamine.[7][8]

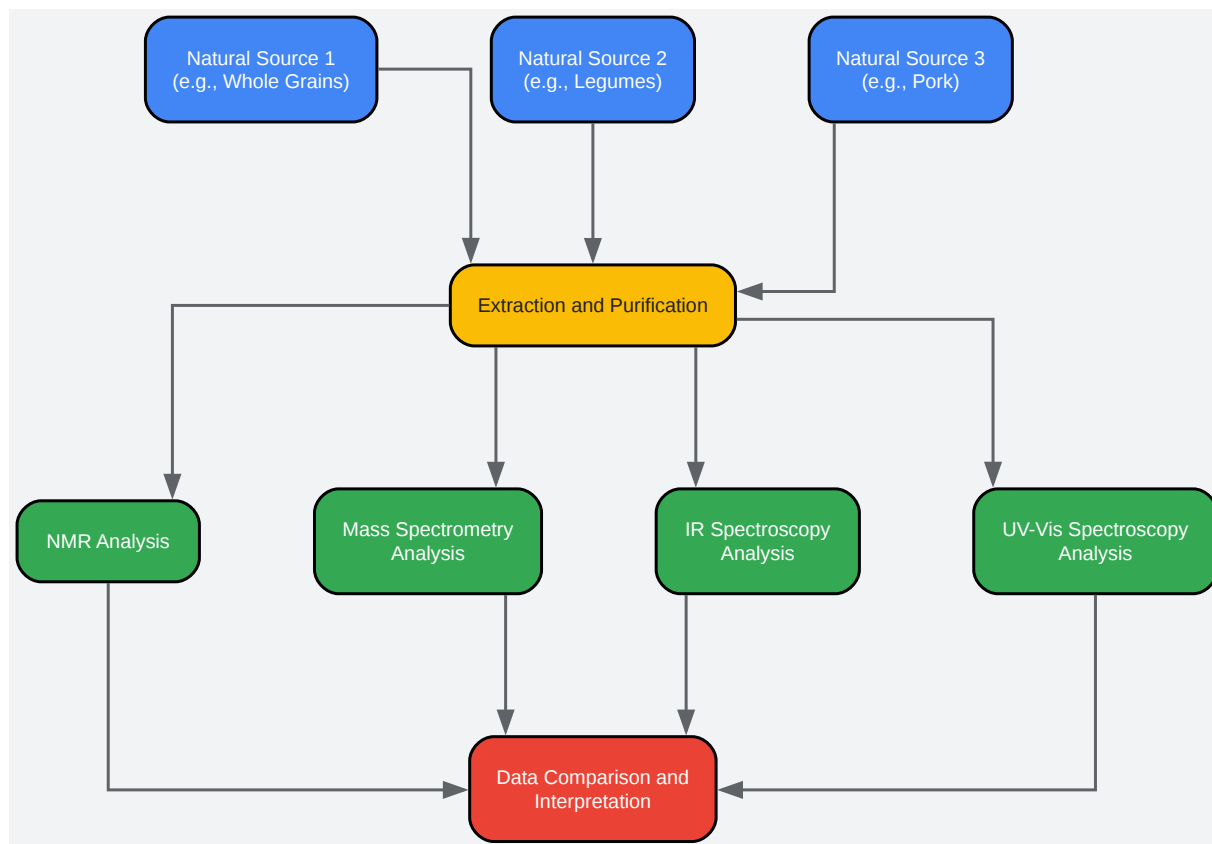
## Ultraviolet-Visible (UV-Vis) Spectroscopy

- Objective: To quantify the amount of thiamine in a sample.
- Sample Preparation: The thiamine extract is dissolved in a suitable solvent, and the concentration is adjusted to fall within the linear range of the spectrophotometer. In some methods, a derivatization step is performed to enhance sensitivity and specificity. For example, thiamine can be reacted with 3-methyl-2-benzothiazolinone hydrazone (MBTH) in an alkaline medium to produce a colored product.[10]
- Instrumentation: A UV-Vis spectrophotometer is used.
- Data Acquisition: The absorbance of the sample is measured at the wavelength of maximum absorption ( $\lambda_{\text{max}}$ ). For underivatized thiamine in an acidic mobile phase, the  $\lambda_{\text{max}}$  is around 246 nm.[9]
- Data Analysis: The concentration of thiamine is determined by comparing its absorbance to a standard curve prepared with known concentrations of thiamine.

## Visualizations

### Experimental Workflow for Comparative Analysis

The following diagram illustrates a typical workflow for the comparative spectroscopic analysis of thiamine from different natural sources.



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